4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine
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Overview
Description
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative with the molecular formula C8H12FN3O2 and a molecular weight of 201.20 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethoxy and fluoroethoxy groups under basic conditions . The reaction mixture is usually stirred at room temperature or under reflux conditions in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and butanol are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antiviral and anticancer drugs.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and enzymes involved in DNA replication.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 2-Amino-4,6-dichloropyrimidine
- 5-Fluoro-2-ethoxy-4(1H)pyrimidinone
- Pyrido[2,3-d]pyrimidin-5-ones
Uniqueness
4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and fluoroethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H12FN3O2 |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H12FN3O2/c1-2-13-7-6(10)8(12-5-11-7)14-4-3-9/h5H,2-4,10H2,1H3 |
InChI Key |
LBMQKSGOTJEIPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=N1)OCCF)N |
Origin of Product |
United States |
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